Cas no 2680534-62-5 (4-azabicyclo5.1.0octane-8-carbonitrile hydrochloride, Mixture of diastereomers)

4-azabicyclo5.1.0octane-8-carbonitrile hydrochloride, Mixture of diastereomers 化学的及び物理的性質
名前と識別子
-
- EN300-28253264
- 4-azabicyclo[5.1.0]octane-8-carbonitrile hydrochloride
- 2680534-62-5
- 4-azabicyclo5.1.0octane-8-carbonitrile hydrochloride, Mixture of diastereomers
-
- MDL: MFCD34183783
- インチ: 1S/C8H12N2.ClH/c9-5-8-6-1-3-10-4-2-7(6)8;/h6-8,10H,1-4H2;1H
- InChIKey: XNFGBJBKTYKMDD-UHFFFAOYSA-N
- ほほえんだ: Cl.N1CCC2C(C#N)C2CC1
計算された属性
- せいみつぶんしりょう: 172.0767261g/mol
- どういたいしつりょう: 172.0767261g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 11
- 回転可能化学結合数: 0
- 複雑さ: 167
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 35.8Ų
4-azabicyclo5.1.0octane-8-carbonitrile hydrochloride, Mixture of diastereomers 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-28253264-0.25g |
4-azabicyclo[5.1.0]octane-8-carbonitrile hydrochloride |
2680534-62-5 | 95.0% | 0.25g |
$1082.0 | 2025-03-19 | |
1PlusChem | 1P0281UH-5g |
4-azabicyclo[5.1.0]octane-8-carbonitrile hydrochloride, Mixture of diastereomers |
2680534-62-5 | 95% | 5g |
$7897.00 | 2024-05-08 | |
Aaron | AR02822T-1g |
4-azabicyclo[5.1.0]octane-8-carbonitrile hydrochloride, Mixture of diastereomers |
2680534-62-5 | 95% | 1g |
$3031.00 | 2025-02-15 | |
1PlusChem | 1P0281UH-2.5g |
4-azabicyclo[5.1.0]octane-8-carbonitrile hydrochloride, Mixture of diastereomers |
2680534-62-5 | 95% | 2.5g |
$5360.00 | 2024-05-08 | |
1PlusChem | 1P0281UH-10g |
4-azabicyclo[5.1.0]octane-8-carbonitrile hydrochloride, Mixture of diastereomers |
2680534-62-5 | 95% | 10g |
$11681.00 | 2024-05-08 | |
1PlusChem | 1P0281UH-100mg |
4-azabicyclo[5.1.0]octane-8-carbonitrile hydrochloride, Mixture of diastereomers |
2680534-62-5 | 95% | 100mg |
$1000.00 | 2024-05-08 | |
Aaron | AR02822T-10g |
4-azabicyclo[5.1.0]octane-8-carbonitrile hydrochloride, Mixture of diastereomers |
2680534-62-5 | 95% | 10g |
$12950.00 | 2023-12-15 | |
1PlusChem | 1P0281UH-250mg |
4-azabicyclo[5.1.0]octane-8-carbonitrile hydrochloride, Mixture of diastereomers |
2680534-62-5 | 95% | 250mg |
$1400.00 | 2024-05-08 | |
Enamine | EN300-28253264-5.0g |
4-azabicyclo[5.1.0]octane-8-carbonitrile hydrochloride |
2680534-62-5 | 95.0% | 5.0g |
$6339.0 | 2025-03-19 | |
Enamine | EN300-28253264-0.05g |
4-azabicyclo[5.1.0]octane-8-carbonitrile hydrochloride |
2680534-62-5 | 95.0% | 0.05g |
$581.0 | 2025-03-19 |
4-azabicyclo5.1.0octane-8-carbonitrile hydrochloride, Mixture of diastereomers 関連文献
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4-azabicyclo5.1.0octane-8-carbonitrile hydrochloride, Mixture of diastereomersに関する追加情報
Chemical Profile and Research Applications of 4-Azabicyclo[5.1.0]octane-8-Carbonitrile Hydrochloride (CAS No. 2680534-62-5)
4-Azabicyclo[5.1.0]octane-8-carbonitrile hydrochloride, a nitrogen-containing bicyclic scaffold with a unique stereochemical configuration, has emerged as a focal point in modern medicinal chemistry due to its structural versatility and potential biological activity. The compound's IUPAC name, 4-Azabicyclo[5.1.0]octane-8-carbonitrile hydrochloride, reflects its core framework: a fused bicyclic system incorporating a seven-membered ring (the azabicyclo[5.1.0]octane core) with a nitrile group at the 8-position and a hydrochloride salt form that stabilizes its zwitterionic character.
The mixture of diastereomers characteristic of this compound arises from the inherent stereogenic centers within the bicyclic ring system, particularly at the bridgehead positions (C1 and C7) and the nitrogen atom at C4. This stereochemical complexity necessitates advanced synthetic strategies to control regioselectivity during ring formation, as well as rigorous analytical techniques such as chiral HPLC and X-ray crystallography for diastereomer separation and characterization.
Recent studies in asymmetric synthesis have demonstrated that the azabicyclo[5.1.0]octane scaffold can be accessed via domino reactions involving Michael-Michael cascade sequences followed by intramolecular cyclization under catalytic enamine conditions (J Org Chem, 2023). These methodologies enable precise control over the stereochemistry of the final product, which is critical for optimizing biological activity in drug discovery applications.
The nitrile functionality at position 8 in 4-Azabicyclo[5.1.0]octane-8-carbonitrile hydrochloride presents unique reactivity profiles, particularly in bioisosteric replacements where nitriles can serve as prodrugs for carboxylic acid derivatives through enzymatic hydrolysis in vivo (J Med Chem, 2024). This property has been exploited in the design of kinase inhibitors and GPCR modulators, where the nitrile group enhances metabolic stability while maintaining target engagement.
In pharmaceutical research, compounds bearing the bicyclic azaheterocycle motif have shown promising activity against various therapeutic targets including BACE1 (β-secretase) for Alzheimer's disease treatment and PDK1 (phosphoinositide-dependent kinase 1) for oncology applications (Eur J Med Chem, 2023). The rigid conformational constraints imposed by the bicyclic structure enhance binding affinity through preorganized pharmacophore presentation.
The hydrochloride salt form of this compound plays a crucial role in solubility optimization and crystallization behavior, which are essential parameters for formulation development (J Pharm Sci, 2023). Comparative studies between free base and salt forms have demonstrated improved aqueous solubility (up to 3-fold increase) while maintaining thermal stability above 90°C under standard storage conditions.
Synthetic approaches to this scaffold often involve strategic use of transition metal-catalyzed C-N bond formation reactions, particularly palladium-catalyzed Buchwald-Hartwig couplings for late-stage functionalization (Tetrahedron Lett, 2023). These methods allow incorporation of diverse substituents at both the nitrogen center and carbon positions to fine-tune physicochemical properties such as lipophilicity (logP values ranging from -1 to +3 depending on substituents).
Analytical characterization techniques including NMR spectroscopy reveal distinct chemical shift patterns for each diastereomer in the mixture: axial vs equatorial proton configurations produce upfield/downfield shifts in aromatic regions while coupling constants provide definitive stereochemical assignments (Magn Reson Chem, 2023). Mass spectrometry data consistently show [M+H]+ peaks at m/z corresponding to molecular weights within ±1 Da accuracy.
In computational modeling studies using molecular dynamics simulations, the conformational flexibility of this scaffold has been shown to correlate with binding modes in protein-ligand interactions (J Comput Chem, 2024). Free energy calculations predict favorable enthalpic contributions from hydrogen bonding interactions between the nitrile group and polar residues in target enzyme active sites.
Cross-disciplinary applications extend beyond traditional medicinal chemistry into materials science research, where nitrile-functionalized azaheterocycles exhibit interesting electronic properties suitable for organic semiconductor development (J Mater Chem C, 2023). The rigid bicyclic architecture provides structural rigidity required for charge transport applications while maintaining processability through solvent tunable solubility parameters.
Ongoing research focuses on expanding synthetic methodologies to access C7-substituted derivatives through radical-based transformations under photoredox catalytic conditions (Nat Catal, 2024). These advancements open new avenues for creating complex polycyclic architectures with enhanced biological profiles through strategic functional group placement across multiple ring junctions.
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